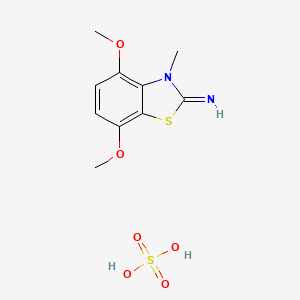

4,7-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine; sulfuric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

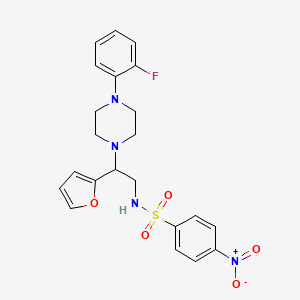

The compound “4,7-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine; sulfuric acid” is a sulfuric acid salt of a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. Thiazoles are a type of organic compound that contain a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and the fused ring system. The benzothiazole ring system is aromatic, which contributes to the stability of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzothiazole ring and the methoxy and methyl groups attached to it. The sulfuric acid moiety could potentially make the compound acidic .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors influencing its properties could include its size, shape, functional groups, and the presence of any charges .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

Elemental Sulfur Mediated Decarboxylative Redox Cyclization : A novel synthesis technique involves the decarboxylative redox cyclization of o-chloronitroarenes and arylacetic acids, facilitated by elemental sulfur under metal- and solvent-free conditions. This process efficiently produces 2-substituted benzothiazoles, showcasing a sustainable and eco-friendly approach to synthesizing sulfur-containing heterocycles (Guntreddi, Vanjari, & Singh, 2015).

Bronsted Acidic Ionic Liquid Catalysis : The use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst demonstrates an efficient method for synthesizing polyhydroquinoline derivatives. This approach highlights the role of sulfur-containing catalysts in promoting green chemistry practices by offering a clean, simple, and high-yield synthesis process under solvent-free conditions (Khaligh, 2014).

Chemical Transformations and Applications

Recyclable Solid Acid Catalysis : Sulfuric acid derivatives, such as sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl]ester, have been used as recyclable catalysts for the synthesis of various polysubstituted imidazoles. This demonstrates the potential of sulfur-based catalysts in facilitating multiple rounds of chemical reactions without losing efficacy, underscoring their utility in sustainable chemical processes (Tavakoli, Bagherneghad, & Niknam, 2012).

Green Synthesis of Imidazoles : Another study presents the green synthesis of 1,2,4,5-tetrasubstituted imidazoles using a Bronsted acidic ionic liquid. The process exemplifies the application of sulfur-containing ionic liquids in promoting environmentally friendly synthesis routes, offering a repeatable and efficient method for producing complex organic compounds (Davoodnia, Heravi, Safavi-Rad, & Tavakoli-Hoseini, 2010).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-imine;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S.H2O4S/c1-12-8-6(13-2)4-5-7(14-3)9(8)15-10(12)11;1-5(2,3)4/h4-5,11H,1-3H3;(H2,1,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXAJECYETVZBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2SC1=N)OC)OC.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7-Dimethoxy-3-methylbenzo[d]thiazol-2(3H)-imine sulfate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,6S,9S,12E,16S)-9-(4-Aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentaazacycloeicos-12-ene-16-carboxamide](/img/structure/B2768839.png)

![ethyl 2-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamido}thiophene-3-carboxylate](/img/structure/B2768841.png)

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2768844.png)

![2-{4-[Ethyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxamide](/img/structure/B2768846.png)

![1-(4-Methoxyphenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2768849.png)

![2-[[3-Carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2768850.png)

![tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2768852.png)

![2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2768853.png)